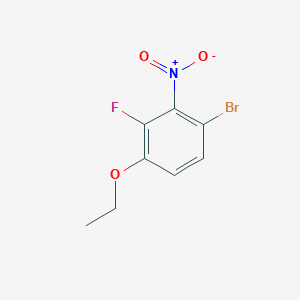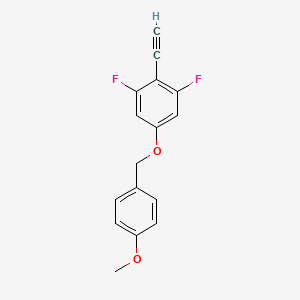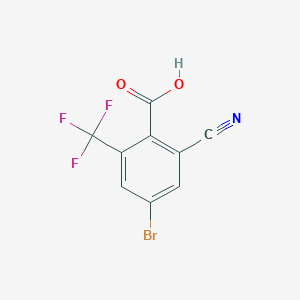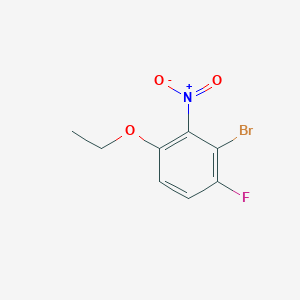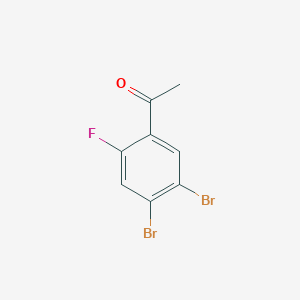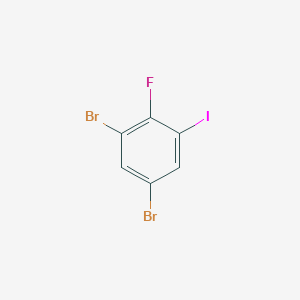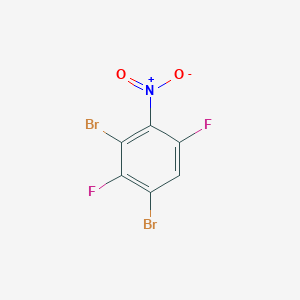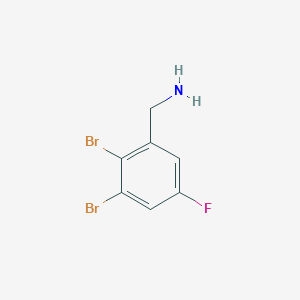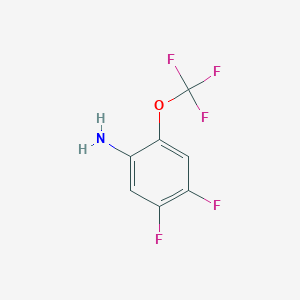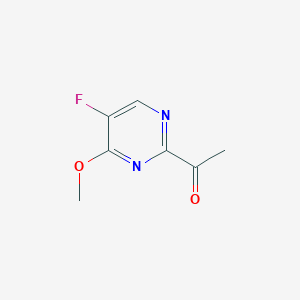
1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone
Descripción general
Descripción
1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone is a chemical compound with the CAS Number: 1823885-48-8. It has a molecular weight of 170.14 and its molecular formula is C7H7FN2O2 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone is 1S/C7H7FN2O2/c1-4(11)6-9-3-5(8)7(10-6)12-2/h3H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Aplicaciones Científicas De Investigación
Tuning Solid-State Fluorescence
Researchers have synthesized and investigated compounds with structures related to 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone, focusing on their solid-state fluorescence properties. For instance, the study on the tuning of solid-state fluorescence through the regulation of anthracene fluorophores arrangement highlights the potential application in developing materials with tailored optical properties. The ability to modify fluorescence colors and host–guest structures by manipulating molecular arrangements opens avenues for creating advanced materials for optical devices and sensors (Dong et al., 2012).
Tautomerism and Solvation Studies
The exploration of tautomerism in compounds closely related to 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone, such as 5-fluoro-4-hydroxy-2-methoxypyrimidine, provides insights into their chemical behavior in different solvents. Understanding these properties is crucial for the development of new chemical entities with potential applications in drug discovery and material science. The findings indicate that solvation via hydrogen bonding significantly influences the stabilization of zwitterionic structures, impacting the compound's reactivity and interactions in biological systems or heterogeneous mixtures (Kheifets et al., 2006).
Synthesis and Characterization of Novel Compounds
The synthesis and spectroscopic characterization of novel compounds derived from or related to 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone, as seen in the study of specific fluoro-benzo derivatives, underline the compound's utility as a precursor in organic synthesis. These studies not only expand the chemical space of fluoro-containing compounds but also provide valuable information on their structural and electronic characteristics, which are essential for the design of new molecules with potential applications in medicinal chemistry and material science (Govindhan et al., 2017).
Antifungal Agent Synthesis
In the context of pharmacological research, the role of 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone derivatives in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, showcases its importance in drug development. The detailed examination of the diastereoselective reactions and optimization of synthetic routes highlights the compound's utility in creating therapeutically valuable agents (Butters et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(5-fluoro-4-methoxypyrimidin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4(11)6-9-3-5(8)7(10-6)12-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCISZCPOKGYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C(=N1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




